Antifungal Potency: HPI Derivative 4r vs. Commercial Fungicide Thiabendazole
Hexahydropyrrolo[2,3-b]indole derivative 4r exhibited superior antifungal activity against Fusarium coeruleum (IC50 4.61 μg/mL) and Fusarium graminearum (IC50 5.02 μg/mL) [1]. All 18 synthesized HPI derivatives (4a–4r) displayed higher activities against Curvularia lunata than the commercial agricultural fungicide thiabendazole used as a positive control [1].
| Evidence Dimension | In vitro antifungal activity (IC50) against Fusarium spp. and Curvularia lunata |
|---|---|
| Target Compound Data | Compound 4r: IC50 4.61 μg/mL (F. coeruleum), 5.02 μg/mL (F. graminearum) |
| Comparator Or Baseline | Thiabendazole (commercial fungicide): higher IC50 values than all compounds 4a–4r against C. lunata |
| Quantified Difference | All HPI derivatives 4a–4r outperformed thiabendazole against C. lunata; compound 4r achieved IC50 of 4.61–5.02 μg/mL |
| Conditions | Mycelium growth rate method; in vitro against five phytopathogenic fungal strains |
Why This Matters
Demonstrates that HPI derivatives can outperform an established commercial fungicide on a specific pathogen panel, indicating procurement value for agricultural antifungal screening programs.
- [1] Feng J, et al. Synthesis and Biological Evaluation of Hexahydropyrrolo[2,3-b]Indole Derivatives as Fungicides against Phytopathogenic Fungi. Comb Chem High Throughput Screen. 2015;18(5):489-495. doi:10.2174/1386207318666150629114908. PMID: 26119112. View Source
